molecular formula C28H25N3O3S B2620198 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 866726-35-4

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Numéro de catalogue: B2620198
Numéro CAS: 866726-35-4
Poids moléculaire: 483.59
Clé InChI: IKKGJBKVIMXJOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzene ring and a pyrimidine moiety. The molecule is substituted at the 2-position with a 4-ethoxyphenyl group and at the 4-position with a sulfanylacetamide side chain bearing a 3-methylphenyl group. This structure combines aromaticity, hydrogen-bonding capacity (via the acetamide group), and hydrophobic regions (ethoxy and methyl substituents), making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring planar aromatic interactions .

Propriétés

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-22-13-11-19(12-14-22)26-30-27-23(16-20-8-4-5-10-24(20)34-27)28(31-26)35-17-25(32)29-21-9-6-7-18(2)15-21/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGJBKVIMXJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction using ethoxyphenyl halides in the presence of a base.

    Thioether formation: The sulfanyl group is introduced by reacting the intermediate with thiol reagents.

    Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: The ethoxyphenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mécanisme D'action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

    Modulating Signaling Pathways: The compound may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

    Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the chromenopyrimidine core, sulfanylacetamide side chain, or substituent groups. Below is a systematic comparison:

Core Structure Variations

  • Chromeno[2,3-d]pyrimidine vs. Hexahydrobenzothieno[2,3-d]pyrimidine The hexahydrobenzothieno[2,3-d]pyrimidine core (e.g., in N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, ) introduces partial saturation, reducing aromaticity but enhancing solubility. The target compound’s fully aromatic chromenopyrimidine system likely offers stronger π-π stacking interactions, beneficial for binding to hydrophobic enzyme pockets .

Substituent Effects on the Acetamide Side Chain

  • N-(3-methylphenyl) vs. N-(4-methylphenyl) The compound in (2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide) differs in the methyl group’s position (para vs. meta).
  • N-(2-chlorophenyl) Analog
    The N-(2-chlorophenyl) derivative () replaces the methyl group with an electron-withdrawing chlorine atom. This substitution increases molecular polarity (Topological Polar Surface Area = 89.4 vs. ~85–87 for methyl analogs) but may reduce metabolic stability due to higher susceptibility to nucleophilic attack .

Substituent Effects on the Chromenopyrimidine Core

  • 4-Ethoxyphenyl vs. 4-Methylphenyl The 4-ethoxyphenyl group in the target compound provides stronger electron-donating effects compared to 4-methylphenyl (e.g., in ’s N-(3,4-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide).
  • 9-Ethoxy vs. 9-Methyl Substituents
    The 9-ethoxy group in ’s compound introduces steric bulk and polarity compared to the 9-methyl group in ’s analog. Ethoxy may reduce membrane permeability but increase aqueous solubility, impacting bioavailability .

Notes on Stability and Reactivity

  • Tautomerism : Analogous to ’s thiazolidin-4-one derivative, the target compound’s sulfanylacetamide group may exhibit tautomerism, influencing its reactivity and interaction profiles .
  • Metabolic Susceptibility : Ethoxy and methyl groups are prone to oxidative metabolism (e.g., cytochrome P450), whereas chloro substituents () may prolong half-life but increase toxicity risks .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

Thiol incorporation : Sulfanyl groups are introduced via nucleophilic attack on pyrimidin-4-yl intermediates under inert conditions (e.g., N₂ atmosphere) .

Acetamide coupling : N-(3-methylphenyl)acetamide is coupled using carbodiimide-based reagents (e.g., EDC/HOBt) .

  • Purity Optimization :
  • Crystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal formation, as demonstrated in structurally analogous sulfanyl-acetamide derivatives .
  • Chromatography : Employ gradient elution in flash column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity fractions .

Q. How is the crystal structure of this compound determined, and what analytical techniques are essential?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) resolves the chromeno-pyrimidine core and sulfanyl-acetamide conformation. Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), ω-scan mode .
  • Complementary Techniques :
  • FT-IR : Validate functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms regiochemistry (e.g., ethoxyphenyl proton shifts at δ 6.8–7.4 ppm) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis parameters for improved yield and selectivity?

  • Methodological Answer :
  • Factorial Design : Use a 2³ factorial design to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Analyze interactions using ANOVA to identify dominant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .

Q. What computational methods predict the compound’s pharmacological interactions and reactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for sulfanyl-group substitution .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinase enzymes) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to assess stability .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

  • Methodological Answer :
  • Assay Standardization : Control variables:
  • Cell Line Selection : Use authenticated lines (e.g., HEK293 vs. HeLa) to minimize off-target effects .
  • Solvent Consistency : DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, weighting for sample size and assay precision .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.